molecular formula C13H15F2NO4 B11838353 Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11838353
M. Wt: 287.26 g/mol
InChI Key: FDFJTVFBXFSXEA-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and solvents. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s metabolic stability and binding affinity to receptors . The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the difluoromethyl group and carboxylate ester functionality but differ in their core structures and substituents. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H15F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,10-11,17H,2-4H2,1H3,(H,16,18)

InChI Key

FDFJTVFBXFSXEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2O)C(F)F)NC1=O

Origin of Product

United States

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